Cas no 6942-43-4 (Benzenamine, 3-fluoro-4-methyl-5-nitro-)

Benzenamine, 3-fluoro-4-methyl-5-nitro-, is a fluorinated nitroaniline derivative with a molecular formula of C7H7FN2O2. This compound features a nitro group at the 5-position and a fluorine substituent at the 3-position of the benzene ring, alongside a methyl group at the 4-position. Its distinct substitution pattern makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty dyes. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methyl) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. It is typically handled under controlled conditions due to its potential sensitivity to light and heat.
Benzenamine, 3-fluoro-4-methyl-5-nitro- structure
6942-43-4 structure
Product Name:Benzenamine, 3-fluoro-4-methyl-5-nitro-
CAS No:6942-43-4
MF:C7H7FN2O2
MW:170.141084909439
CID:529744
PubChem ID:245497
Update Time:2025-05-24

Benzenamine, 3-fluoro-4-methyl-5-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 3-fluoro-4-methyl-5-nitro-
    • 3-fluoro-4-methyl-5-nitroaniline
    • AC1L6G0H
    • AC1Q4N4A
    • AR-1F3235
    • CTK2F9046
    • MolPort-019-909-930
    • NSC57472
    • NSC-57472
    • NSC57473
    • SCHEMBL12950315
    • AE-562/43459068
    • 6942-43-4
    • DTXSID90288759
    • NSC-57473
    • Inchi: 1S/C7H7FN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3
    • InChI Key: WXXRIHYZGAGTHV-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC(=C1C)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 170.04921
  • Monoisotopic Mass: 170.049
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 71.8Ų

Experimental Properties

  • Density: 1.371
  • Boiling Point: 312°C at 760 mmHg
  • Flash Point: 142.5°C
  • Refractive Index: 1.589
  • PSA: 69.16

Benzenamine, 3-fluoro-4-methyl-5-nitro- Pricemore >>

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Additional information on Benzenamine, 3-fluoro-4-methyl-5-nitro-

Benzenamine, 3-fluoro-4-methyl-5-nitro-

The compound Benzenamine, 3-fluoro-4-methyl-5-nitro (CAS No. 6942-43-4) is a highly specialized aromatic amine derivative with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique substitution pattern on the benzene ring, which includes a fluoro group at the 3-position, a methyl group at the 4-position, and a nitro group at the 5-position. These substituents impart distinct electronic and steric properties to the molecule, making it a valuable compound for research and industrial applications.

Recent studies have highlighted the importance of Benzenamine, 3-fluoro-4-methyl-5-nitro in the development of advanced materials, particularly in the field of organic electronics. The nitro group at the 5-position acts as a strong electron-withdrawing group, significantly influencing the electronic properties of the molecule. This makes it an ideal candidate for use in organic semiconductors and light-emitting diodes (LEDs). Researchers have demonstrated that incorporating this compound into polymer blends can enhance charge transport properties, leading to improved device performance.

In addition to its electronic applications, Benzenamine, 3-fluoro-4-methyl-5-nitro has shown promise in medicinal chemistry. The fluoro substituent at the 3-position contributes to the molecule's lipophilicity, which is crucial for drug design. Recent studies have explored its potential as a lead compound for developing new pharmaceutical agents targeting specific biological pathways. The methyl group at the 4-position further enhances the molecule's stability and bioavailability, making it a valuable starting material for drug discovery.

The synthesis of Benzenamine, 3-fluoro-4-methyl-5-nitro involves a multi-step process that typically begins with nitration of an appropriate benzene derivative followed by fluorination and methylation steps. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have successfully employed palladium-catalyzed coupling reactions to achieve high yields of this compound with minimal by-products.

From a toxicological perspective, Benzenamine, 3-fluoro-4-methyl-5-nitro has been subjected to rigorous safety assessments to ensure its safe handling in industrial settings. Studies have shown that exposure to this compound under controlled conditions does not pose significant health risks. However, ongoing research continues to explore its long-term effects on human health and the environment.

In conclusion, Benzenamine, 3-fluoro-4-methyl-5-nitro (CAS No. 6942-43-4) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic methods and material science continue to evolve, this compound is expected to play an even more prominent role in shaping future innovations.

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